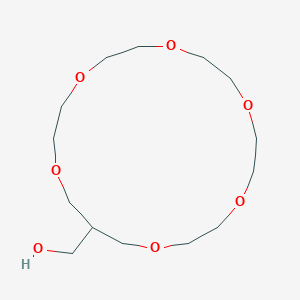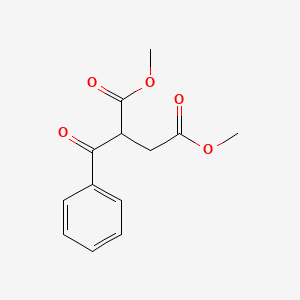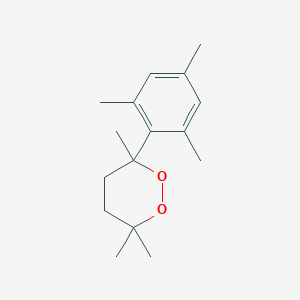
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its three methyl groups and a trimethylphenyl group attached to the dioxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,4,6-trimethylphenol with a suitable diol. The reaction conditions often include:
- Acid catalysts such as sulfuric acid or hydrochloric acid.
- Reaction temperatures ranging from 50°C to 100°C.
- Solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trimethylphenyl ketones, while reduction could produce trimethylphenyl alcohols.
Aplicaciones Científicas De Investigación
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substituents.
2,2,5,5-Tetramethyl-1,4-dioxane: Another dioxane derivative with tetramethyl groups.
Uniqueness
3,3,6-Trimethyl-6-(2,4,6-trimethylphenyl)-1,2-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethylphenyl group differentiates it from other dioxanes, influencing its reactivity and applications.
Propiedades
Número CAS |
85981-97-1 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3,3,6-trimethyl-6-(2,4,6-trimethylphenyl)dioxane |
InChI |
InChI=1S/C16H24O2/c1-11-9-12(2)14(13(3)10-11)16(6)8-7-15(4,5)17-18-16/h9-10H,7-8H2,1-6H3 |
Clave InChI |
HKNNLPGRTWQQIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2(CCC(OO2)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
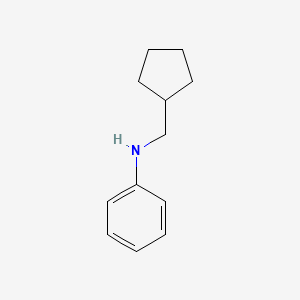

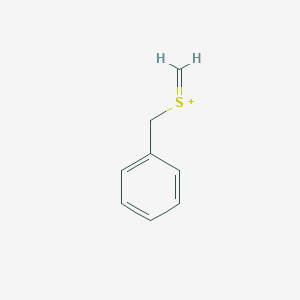

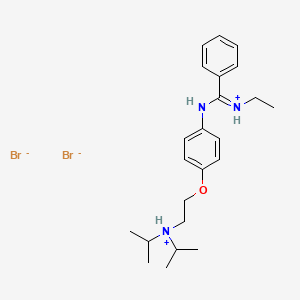
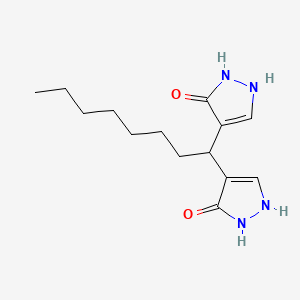
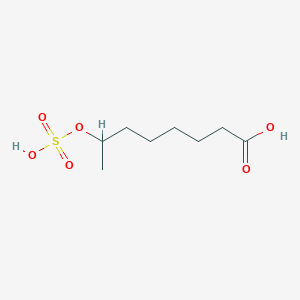

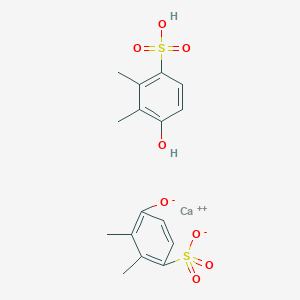
carbamoyl}-L-proline](/img/structure/B14408095.png)
